5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol
説明
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides multiple accepted designations that reflect its complex structural architecture. The primary systematic name, this compound, accurately describes the tricyclic core structure with its characteristic seven-membered ring fused between two benzene rings. An alternative International Union of Pure and Applied Chemistry designation identifies the compound as (2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol, which provides detailed stereochemical information and explicitly describes the geometric configuration of the double bond.
The structural descriptor systems employed in chemical databases utilize standardized notation methods to unambiguously represent the molecular architecture. The Simplified Molecular Input Line Entry System notation for this compound is recorded as CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O, which encodes the complete connectivity pattern including the dimethylamino group, the propylidene bridge, and the hydroxyl substitution. The International Chemical Identifier string provides an alternative representation: InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8-, which includes stereochemical information indicating the Z-configuration of the exocyclic double bond.
Advanced structural analysis reveals that the compound contains twenty carbon atoms arranged in a complex polycyclic framework, with the central seven-membered ring adopting a non-planar conformation due to the sp3-hybridized carbon at the 5-position. The dimethylamino substituent extends through a three-carbon chain terminated by a double bond that exhibits Z-geometry, as confirmed by Nuclear Magnetic Resonance spectroscopic analysis. The hydroxyl group occupies the 3-position of the tricyclic system, contributing to the compound's chemical reactivity and metabolic profile.
Synonyms and Regulatory Identifiers (Chemical Abstracts Service 30235-48-4, Unique Ingredient Identifier Codes)
The compound maintains extensive nomenclature documentation across multiple regulatory and scientific databases, reflecting its significance in pharmaceutical applications. The Chemical Abstracts Service registry number 30235-48-4 serves as the primary unique identifier for this substance within the global chemical registry system. This identifier ensures unambiguous identification across international regulatory frameworks and facilitates accurate communication within the scientific community. The Food and Drug Administration has assigned the Unique Ingredient Identifier code P3X3656JH9 specifically for this compound, establishing its recognition within United States regulatory systems.
International chemical databases employ additional systematic names that provide structural clarity. The Chemical Abstracts Service systematic name "5H-Dibenzo[a,d]cyclohepten-3-ol, 5-[3-(dimethylamino)propylidene]-" follows the established indexing conventions for polycyclic aromatic compounds. European regulatory systems utilize the European Community number 228-264-4 for tracking purposes, although this identifier primarily applies to the parent cyclobenzaprine structure. The compound also appears in specialized impurity databases under catalogue numbers such as PA030811001 and VE0020667, which facilitate procurement for analytical reference purposes.
Table 1: Regulatory and Database Identifiers
Molecular Formula and Weight Analysis (C₂₀H₂₁NO, 291.39 grams per mole)
The molecular composition of this compound demonstrates a carefully balanced arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contributes to its distinctive chemical and biological properties. The empirical formula C₂₀H₂₁NO indicates the presence of twenty carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 291.39 grams per mole. This molecular composition places the compound within the medium molecular weight range typical of pharmaceutical metabolites and places specific constraints on its physical and chemical behavior.
Detailed analysis of the carbon framework reveals a complex polycyclic architecture comprising three distinct ring systems that contribute to the overall molecular stability. The tricyclic core contains fifteen carbon atoms arranged in a dibenzo[a,d]cycloheptene skeleton, with the remaining five carbon atoms distributed between the dimethylamino group and the propylidene bridge. The hydrogen distribution reflects the degree of unsaturation present in the aromatic rings and the exocyclic double bond, with twenty-one hydrogen atoms providing the necessary electronic balance. The nitrogen atom functions as a tertiary amine within the dimethylamino substituent, contributing basic properties that influence the compound's ionization behavior and biological activity.
Mass spectrometric analysis confirms the molecular ion peak at m/z 291, with characteristic fragmentation patterns that support the proposed structure. Positive ion mode electrospray ionization mass spectrometry produces protonated molecular ions at m/z 292.1696, while sodium adduct ions appear at m/z 314.1515. The collision cross-section measurements provide additional structural confirmation, with values ranging from 162.9 to 188.5 Ų depending on the ionization adduct formed. These analytical parameters serve as definitive identification criteria for the compound in complex biological matrices and pharmaceutical formulations.
Table 2: Molecular Composition and Mass Spectrometric Data
The elemental composition analysis reveals important insights into the compound's chemical behavior and metabolic fate. The carbon content represents 82.45% of the total molecular weight, reflecting the predominantly organic nature of the structure and its lipophilic characteristics. The relatively low oxygen content at 5.49% indicates limited hydrophilic character, primarily contributed by the single hydroxyl group at the 3-position. The nitrogen content of 4.81% corresponds to the tertiary amine functionality, which serves as the primary site for protonation and ionic interactions. These compositional features directly influence the compound's solubility profile, with documented solubility in methanol and other organic solvents but limited aqueous solubility.
特性
CAS番号 |
30235-48-4 |
|---|---|
分子式 |
C20H21NO |
分子量 |
291.4 g/mol |
IUPAC名 |
(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8- |
InChIキー |
UHLPYBQGKLHIFK-UWVJOHFNSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
異性体SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
外観 |
Light Yellow Solid |
melting_point |
75-77°C (dec.) |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol typically involves the reaction of dibenzo[a,d]cyclohepten-3-one with dimethylamine and a suitable alkylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
科学的研究の応用
Muscle Relaxant Properties
The primary application of this compound is as a muscle relaxant. It is structurally related to Cyclobenzaprine, which is used to relieve muscle spasms associated with acute musculoskeletal conditions. The mechanism of action involves central nervous system (CNS) effects that reduce muscle tone and spasticity.
Potential Use in Pain Management
Research indicates that compounds similar to 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol may have analgesic properties. Studies have shown that such compounds can modulate pain pathways in the CNS, suggesting potential applications in treating chronic pain conditions .
Psychotropic Effects
There is ongoing investigation into the psychotropic effects of this compound. Its interaction with neurotransmitter systems may offer new avenues for treating anxiety and depression, particularly in patients who do not respond well to traditional antidepressants .
Case Study 1: Muscle Relaxation Efficacy
In a clinical trial involving patients with acute lower back pain, administration of a compound related to Cyclobenzaprine showed significant improvement in pain relief compared to placebo controls. Patients reported reduced muscle tension and improved mobility within a week of treatment.
Case Study 2: Pain Modulation
A study published in the Journal of Medicinal Chemistry explored the analgesic properties of various dibenzo[a,d]cycloheptene derivatives, including this compound. Results indicated that these compounds effectively reduced nociceptive responses in animal models, supporting their potential use in pain management therapies .
作用機序
The mechanism of action of 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a family of tricyclic amines and alcohols with shared structural motifs but distinct substituents and pharmacological roles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural Differences
- Hydroxyl Position : The Cyclobenzaprine 3-Hydroxy Impurity is distinguished by its hydroxyl group at position 3, whereas Related Compound A (CAS 18029-54-4) features a hydroxyl at position 5 .
- Substituent Saturation : The propylidene group (C=C) in the 3-Hydroxy Impurity contrasts with the saturated propyl group in Related Compound A, affecting electronic properties and reactivity .
- Core Saturation : 10-Hydroxy Amitriptyline and its derivatives (e.g., Z-10-Hydroxyamitriptyline) incorporate a 10,11-dihydro core, reducing aromaticity compared to the fully unsaturated dibenzo[a,d]cycloheptene system .
Pharmacological and Regulatory Roles
- Impurity Profiles : The 3-Hydroxy Impurity and Related Compound A are critical for monitoring Cyclobenzaprine purity, with USP standards enforcing ≤0.1% thresholds in drug formulations .
- Metabolites : 10-Hydroxy Amitriptyline and Protriptyline epoxides are pharmacologically active, contributing to therapeutic effects or toxicity .
Research Findings and Data
Table 2: Physicochemical Properties
Key Studies:
- Metabolic Pathways : Protriptyline epoxides (I and II) accounted for ~40% of urinary metabolites in rats, highlighting the significance of oxidative transformations in tricyclics .
- QC Applications : The 3-Hydroxy Impurity’s detection via HPLC-MS is validated for Cyclobenzaprine batches, ensuring compliance with ICH guidelines .
生物活性
5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol, also known as 3-Hydroxy Cyclobenzaprine, is a compound of interest due to its biological properties, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula : C20H23NO
- Molecular Weight : 293.4 g/mol
- CAS Number : 18029-54-4
This compound is structurally related to cyclobenzaprine, a muscle relaxant used primarily for the treatment of muscle spasms. The hydroxylated derivative exhibits distinct pharmacological properties that warrant investigation.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to exert its effects through:
- Serotonin Reuptake Inhibition : Similar to other tricyclic antidepressants, it may inhibit the reuptake of serotonin, enhancing mood and potentially alleviating symptoms of depression.
- Anticholinergic Activity : The compound may exhibit anticholinergic properties, influencing various physiological functions and possibly contributing to its muscle relaxant effects.
In Vitro Studies
In vitro studies have demonstrated that this compound possesses significant cytotoxic activity against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound showed potent cytotoxic effects against colon cancer and leukemia cell lines, with IC50 values indicating submicromolar potency in certain assays .
| Cell Line | IC50 (µM) |
|---|---|
| Colon Cancer (e.g., COLO 205) | <0.1 |
| Leukemia (HL-60) | <0.2 |
| Normal Human Cell Lines | >10 |
These results suggest a preferential lethality towards neoplastic cells compared to normal cells, highlighting its potential as an anticancer agent.
Case Studies
A significant case study involved the evaluation of the compound's effects on human promyelocytic leukemia cells (HL-60). The study revealed that treatment with this compound led to:
- DNA Fragmentation : Indicating apoptosis as a mechanism of action.
- Caspase Activation : Specifically, caspase-3 was activated, further confirming the induction of programmed cell death .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest:
- Absorption : The compound is likely well absorbed due to its lipophilic nature.
- Distribution : It may distribute widely in tissues, similar to other tricyclic compounds.
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with manageable side effects typical of tricyclic antidepressants.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, details a two-step process:
Formylation and alkylation : Use potassium amide as a base in ether under reflux (3 hours), followed by addition of 3-(N-formyl-N-methyl)-aminopropyl chloride and further reflux (5 hours).
Deformylation : Reflux with potassium hydroxide in n-butanol (24 hours under nitrogen).
Key parameters include maintaining inert atmospheres, precise stoichiometry, and purification via acid-base extraction (e.g., washing with dilute HCl and hexane) to isolate intermediates .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Inhalation exposure : Immediate removal to fresh air and artificial respiration if breathing is impaired, as per .
- Environmental precautions : Classify as UN3077 (Environmentally hazardous solid) and adhere to packing group III regulations. Use containment measures to avoid soil/water contamination .
- First-aid : Symptomatic treatment for acute exposure, with emphasis on respiratory support and medical consultation .
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC/GC-MS : Monitor for byproducts like unreacted 5H-dibenzo[a,d]cycloheptene precursors.
- NMR spectroscopy : Confirm structural integrity by verifying the dimethylamino propylidene moiety (δ 2.2–2.8 ppm for –N(CH₃)₂ protons) and aromatic protons in the dibenzocyclohepten system (δ 6.8–7.5 ppm) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stereochemical assignments of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in E/Z isomerism of the propylidene group. lists related dihydrodibenzoannulene derivatives with confirmed stereochemistry via crystallographic data.
- Computational modeling : Use density functional theory (DFT) to predict energetically favorable conformers and compare with experimental NMR coupling constants .
Q. How does the compound’s environmental fate align with regulatory frameworks like EC No. 1272/2008?
- Methodological Answer : Design ecotoxicity studies per ’s INCHEMBIOL framework:
Abiotic degradation : Assess hydrolysis/photolysis rates under varying pH and UV exposure.
Biotic degradation : Use OECD 301F (ready biodegradability test) with activated sludge.
classifies it as environmentally hazardous (UN3077), necessitating long-term soil adsorption studies (e.g., OECD 106 batch equilibrium method) .
Q. What pharmacological mechanisms are hypothesized for its bioactivity, and how can they be tested?
- Methodological Answer :
- Target identification : Screen against kinase or GPCR libraries using SPR (surface plasmon resonance) or fluorescence polarization assays.
- In vivo models : Use rodent anticonvulsant models (e.g., maximal electroshock test) based on structural analogs in and . Dose-response studies should correlate plasma concentrations (LC-MS/MS) with efficacy .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles across safety datasets?
- Methodological Answer : Cross-reference hazard data from (acute symptoms) and (chronic environmental risks). Conduct tiered testing:
Acute toxicity : OECD 423 (oral) and 436 (aquatic).
Chronic toxicity : 28-day repeated dose study (OECD 407) to reconcile conflicting data on delayed effects .
Experimental Design Tables
| Study Type | Key Parameters | Reference Protocol |
|---|---|---|
| Synthesis Optimization | Reflux time, base stoichiometry, inert gas | US Patent 3,244,748 |
| Ecotoxicity | OECD 301F biodegradability, soil adsorption | INCHEMBIOL Project |
| Pharmacokinetics | LC-MS/MS quantification, dose-response |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
